Ethyl 4-(biphenyl-4-yl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-[(PHENYLCARBAMOTHIOYL)AMINO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a biphenyl group, a thiophene ring, and a phenylcarbamothioyl moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22N2O2S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ethyl 2-(phenylcarbamothioylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O2S2/c1-2-30-25(29)23-22(20-15-13-19(14-16-20)18-9-5-3-6-10-18)17-32-24(23)28-26(31)27-21-11-7-4-8-12-21/h3-17H,2H2,1H3,(H2,27,28,31) |
InChI Key |
UDBAWMGUFIMCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.